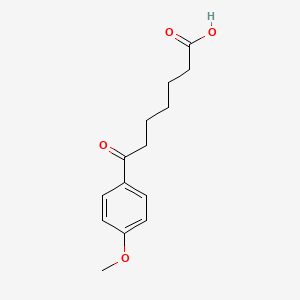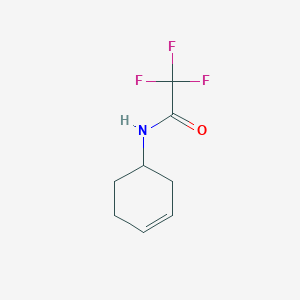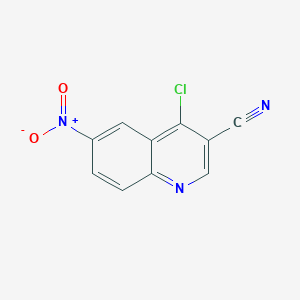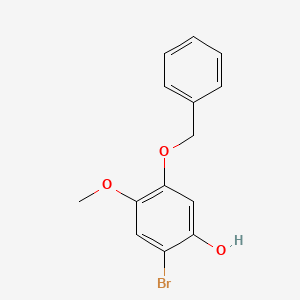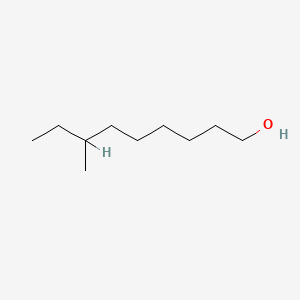
7-Methylnonan-1-ol
Descripción general
Aplicaciones Científicas De Investigación
Production in Escherichia coli
7-O-Methyl aromadendrin (7-OMA), a compound related to 7-Methylnonan-1-ol, has been produced in Escherichia coli. This process involves various plant biosynthetic pathways, demonstrating the potential for large-scale production of such natural flavonoids with medicinal applications. This development is significant for producing valuable natural flavonoids in quantity using bacterial cell factories (Malla, Koffas, Kazlauskas, & Kim, 2011).
Anti-Dengue and Antifungal Properties
Research on a compound structurally similar to 7-Methylnonan-1-ol showed promising antifungal activity against selected fungal strains and potential inhibitory activity against dengue envelope protein. This study highlights the therapeutic relevance of such compounds in treating dengue and fungal infections (Abu-Izneid, Rauf, Bawazeer, Wadood, & Patel, 2018).
Electroanalytical Detection
A study demonstrated the use of boron-doped diamond electrodes for the electroanalytical detection of 7-methylguanine, a related compound. This has implications for simpler and more economic methodologies in detecting biomarkers like 7-methylguanine in biological samples, including urine (Sanjuán, Brotons, Hernández-Ibáñez, Foster, Banks, & Iniesta, 2016).
Inhibition of DNA Repair Enzymes
7-Methylguanine, a related compound, has been shown to inhibit the DNA repair enzyme poly(ADP-ribose) polymerase 1 (PARP-1), making it a potential anticancer drug candidate. This research offers insights into the intermolecular interactions and mechanisms by which such compounds can be used in cancer therapy (Nilov et al., 2020).
Anti-Inflammatory Effects
7-O-Methylnaringenin, a compound similar to 7-Methylnonan-1-ol, extracted from Rhododendron speciferum, was found to haveanti-inflammatory effects in vitro. The study showed that this compound could downregulate various inflammatory cytokines in lipopolysaccharide-stimulated murine macrophages, indicating its potential as an anti-inflammatory agent (Soromou, Zhang, Li, Chen, Guo, Huo, Guan, Lu, & Deng, 2012).
Propiedades
IUPAC Name |
7-methylnonan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22O/c1-3-10(2)8-6-4-5-7-9-11/h10-11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJKXZCGJAOWNTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455317 | |
| Record name | 1-Nonanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylnonan-1-ol | |
CAS RN |
33234-93-4 | |
| Record name | 1-Nonanol, 7-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[4-(4-Methylphenoxy)-3-nitrophenyl]ethanone](/img/structure/B1352562.png)



